molecular formula C17H13FN2O B2847400 (Z)-3-(3-fluorostyryl)-1-methylquinoxalin-2(1H)-one CAS No. 1384818-58-9

(Z)-3-(3-fluorostyryl)-1-methylquinoxalin-2(1H)-one

Cat. No. B2847400
CAS RN: 1384818-58-9
M. Wt: 280.302
InChI Key: VBZIPSTWEYXPJC-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(3-fluorostyryl)-1-methylquinoxalin-2(1H)-one, also known as FMQ, is a quinoxaline derivative that has been extensively studied due to its potential therapeutic applications. FMQ is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development.

Scientific Research Applications

Fluorophores and Zinc Detection : Studies have focused on the development of fluorophores, such as Zinquin, for detecting zinc ions in biological systems. These fluorophores have been used to visualize and quantify labile intracellular zinc, revealing its role in cellular processes like apoptosis (Zalewski et al., 1993), (Kimura & Koike, 1998).

Apoptosis and Zinc : Zinc's role in apoptosis has been explored, indicating that changes in intracellular labile zinc levels can influence the susceptibility of cells to apoptotic triggers. This suggests potential for compounds that modulate zinc levels in therapeutic applications (Truong-Tran et al., 2000).

Chemical Synthesis and Anticancer Activity : Research on quinoxaline derivatives, including structural modifications and synthesis methods, has been conducted to explore their anticancer activities. These studies aim to discover novel compounds with improved therapeutic potential (El Rayes et al., 2019).

Fluorescent Sensing of Metal Ions : The design and synthesis of fluorescent sensors for metal ions, including zinc, highlight the importance of these compounds in detecting and quantifying metal ions in various environments. Such sensors can be crucial for understanding metal ion dynamics in biological systems (Praveen et al., 2011).

Corrosion Inhibition : Quinoxaline derivatives have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. This application is crucial for protecting industrial materials and ensuring the longevity of metal structures (Tazouti et al., 2016).

Safety and Hazards

I found a reference to this compound on a chemical safety website , but the site did not provide specific details.

properties

IUPAC Name

3-[(Z)-2-(3-fluorophenyl)ethenyl]-1-methylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-20-16-8-3-2-7-14(16)19-15(17(20)21)10-9-12-5-4-6-13(18)11-12/h2-11H,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZIPSTWEYXPJC-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C(C1=O)/C=C\C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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